molecular formula C14H14O2 B032100 2,2'-Dimethoxybiphenyl CAS No. 4877-93-4

2,2'-Dimethoxybiphenyl

Cat. No.: B032100
CAS No.: 4877-93-4
M. Wt: 214.26 g/mol
InChI Key: VGMKUVCDINAAFC-UHFFFAOYSA-N
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Description

2,2'-Dimethoxybiphenyl, also known as DMB, is an organic compound belonging to the biphenyls family. It is a white, crystalline solid with a molecular weight of 216.3 g/mol and a melting point of 115.2 °C. DMB is a versatile compound with many potential uses in the laboratory, ranging from synthesis and catalysis to medicinal and pharmaceutical applications.

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • It's used in diazotization, replacing the diazonium group with hydrogen (Kornblum, 2003).
    • Acts as a catalyst in Suzuki-Miyaura coupling reactions, enhancing yields with low catalyst levels (Barder, Walker, Martinelli, & Buchwald, 2005).
    • Aids in the synthesis of new sulfur-containing ligands and potential HIV-1 protease inhibitors (Capozzi et al., 2002).
    • Utilized in the preparation of substituted 2-aminobiphenyls in radical arylation reactions with dioxygen from air (Hofmann, Jasch, & Heinrich, 2014).
    • Efficient and stable catalyst in Hiyama coupling reactions (Hajipour & Rafiee, 2012).
    • Used in electrophilic aromatic aroylation polycondensation to produce various aromatic polyketones (Okamoto et al., 2009).
  • Therapeutic Applications:

    • Potential chemotherapeutic agent for treating AIDS, cancer, and acne (Lee, 2010).
  • Material Science and Environmental Studies:

  • Advanced Chemical Studies:

  • Environmental and Biological Implications:

    • Found in marine mammals, potentially indicating natural origin and health risks (Marsh et al., 2005).
    • Demonstrates inhibitory activities against bacteria in a marine context (Li et al., 2017).

Safety and Hazards

2,2’-Dimethoxybiphenyl should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should be stored away from oxidizing agents .

Relevant Papers One relevant paper discusses the synthesis of wholly aromatic polyketones via AlCl3-mediated Friedel–Crafts acylation polymerization and P2O5-MsOH mediated direct condensation polymerization between 2,2’-dimethoxybiphenyl and arenedicarboxylic acid derivatives . Another paper provides a detailed analysis of the crystal structure of 2,2’-Dimethoxybiphenyl .

Properties

IUPAC Name

1-methoxy-2-(2-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKUVCDINAAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346395
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-93-4
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From 2-methoxy-bromobenzene and 2-methoxyphenyl boronic acid, yield 71%; mp 155-157° C. (lit.,4 155° C.); IR: 1590, 1501, 1481, 1455 and 1238; 1H NMR (400 MHz; CDCl3): 7.34 (2H, m), 7.25 (2H, d, J 8), 7.02-6.97 (4H, m) and 3.77 (6H, s); 13C NMR (CDCl3): 157, 131.4, 128.5, 127.8, 120.3, 111.1 and 55.6; m/z (EI) 214 (100%, M+), 184 (50) and 69 (40)(Found: M+, 214.099. C12H14O2 requires M, 214.099).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-dimethoxybiphenyl?

A1: this compound has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol. [, ]

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, multiple studies have characterized this compound using spectroscopic methods including MS, UV, IR, and 1D and 2D NMR. [, , , ] These techniques provide detailed insights into the compound's structure and properties.

Q3: Does this compound exhibit any catalytic properties?

A4: While not a catalyst itself, this compound serves as a key building block in synthesizing ligands for metal complexes with catalytic applications. For example, it's used in the synthesis of a chiral heterophosphepine ligand employed in rhodium and platinum complexes for asymmetric hydrogenation and C-C bond formation reactions. []

Q4: Have there been any computational studies on this compound?

A5: Yes, the semi-empirical PCILO (Perturbative Configuration Interaction using Localized Orbitals) method has been employed to investigate the stable conformations and hydrogen bonding behavior of this compound and related compounds. [] This study revealed that the most stable conformations are nonplanar, with a phenyl ring rotation angle of 120-135°.

Q5: How do structural modifications of this compound impact its activity?

A6: Research on bis-imidazolidineiminothiones incorporating this compound as a linker between N-(3) atoms demonstrated that the choice of substituents on the N-(1) position significantly influences the compound's cytotoxicity against various tumor cell lines and its antimicrobial activity. [] This highlights the importance of the this compound scaffold and the potential for fine-tuning activity through structural modifications.

Q6: What analytical methods are commonly employed for the characterization and quantification of this compound?

A7: Several analytical techniques are utilized to analyze this compound, including nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and various chromatographic methods. [, , , ] These methods help in determining its structure, purity, and presence in complex mixtures.

Q7: Are there any known alternatives or substitutes for this compound in its various applications?

A8: While direct substitutes for this compound are not explicitly mentioned in the provided research, related biphenyl derivatives and other aromatic compounds may offer alternative structural motifs for specific applications. [, , ] The choice of an appropriate alternative would depend on the specific application and desired properties.

Q8: What research infrastructure and resources are crucial for advancing the understanding and applications of this compound?

A8: Access to advanced synthetic chemistry facilities, analytical instrumentation (NMR, X-ray diffraction, mass spectrometry), and computational resources is essential for further research. Collaborative efforts between synthetic chemists, analytical chemists, and computational modelers will be vital in maximizing the potential of this compound and its derivatives.

Q9: What are some historical milestones in the research of this compound?

A10: Early research on this compound focused on understanding its reactivity and exploring its use as a building block in organic synthesis. [, , ] More recent studies have investigated its role in polymerization reactions and as a component of ligands for metal complexes. [, , , , ] This evolution reflects the growing interest in this versatile compound.

Q10: How does research on this compound benefit from cross-disciplinary collaborations?

A11: The diverse applications of this compound necessitate collaboration between organic chemists, polymer scientists, material scientists, and computational chemists. [, , , , ] For example, understanding its behavior in polymerization reactions requires expertise from both polymer chemistry and organic synthesis, while the development of novel catalysts incorporating this compound-based ligands benefits from input from organometallic chemistry and computational modeling.

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